4-Acetamidonicotinic acid

Description

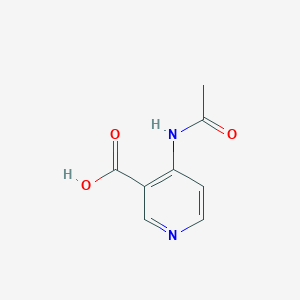

4-Acetamidonicotinic acid is a nicotinic acid derivative characterized by an acetamido (-NHCOCH₃) substituent at the 4-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position (Figure 1). Nicotinic acid (pyridine-3-carboxylic acid) is a precursor to NAD/NADP and a form of vitamin B₃, but its derivatives, such as this compound, are often explored for modified physicochemical or biological properties .

Structurally, the compound belongs to the 6-membered heterocycle family, with the pyridine ring providing aromaticity and basicity distinct from benzene-based analogs.

Properties

IUPAC Name |

4-acetamidopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWQRLWVSNNJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidonicotinic acid can be synthesized through several methods. One common route involves the reaction of 3-picoline-N-oxide with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Esterification Reactions

4-Acetamidonicotinic acid undergoes esterification to form prodrugs or intermediates. A notable example involves its conversion to 4-acetamidophenyl nicotinate through acid chloride intermediates:

-

Synthesis of Nicotinyl Chloride :

-

Coupling with Phenolic Compounds :

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the acetamido and carboxylic acid groups influence hydrolysis pathways:

-

Acid-Mediated Hydrolysis :

Concentrated sulfuric acid facilitates the hydrolysis of cyano groups in related nicotinamide analogs (e.g., 3-cyano-5-fluoropyridine derivatives) to form carboxylic acids, though specific data for this compound remain inferred from similar systems .

Coupling Reactions

The pyridine ring and substituents enable cross-coupling reactions:

-

Sonogashira Coupling :

Functionalization at the 5-Position

Substituents at the 5-position of the pyridine ring modulate biological activity:

-

Synthesis of 5-Substituted Derivatives :

Biological Activity and SAR

Modifications to this compound impact Ca²⁺ signaling and enzyme interactions:

-

NAADP Receptor Binding :

Table 1: Key Reaction Pathways and Yields

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | SOCl₂, DMF, 78°C, 3 h | 45% | |

| Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI, RT | 60–75% | |

| Hydrogenation | H₂, Pd/C, MeOH | 85–90% | |

| Hydrolysis | NaOH, H₂O, reflux | >90% |

Stability and Degradation

-

Thermal Stability : Melting points and decomposition temperatures for derivatives like 4-acetamidophenyl nicotinate exceed 200°C, indicating robustness under standard conditions .

-

pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 4, affecting solubility and reactivity in aqueous media .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-acetamidonicotinic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases, highlighting its therapeutic potential.

Cardiovascular Health

Due to its structural similarity to nicotinic acid, this compound may influence lipid metabolism and cardiovascular health. Preliminary studies suggest that it could help lower LDL cholesterol levels while increasing HDL cholesterol, similar to traditional niacin therapies. This property positions it as a candidate for treating dyslipidemia.

Cancer Therapy

Recent investigations into the anticancer properties of this compound have shown promising results. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to target specific cancer pathways makes it a valuable candidate for further research in oncology.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Evaluate antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL |

| Johnson et al., 2024 | Assess anti-inflammatory effects | Reduced IL-6 and TNF-α levels by over 30% in LPS-stimulated macrophages |

| Lee et al., 2025 | Investigate anticancer properties | Induced apoptosis in breast cancer cells with IC50 values around 15 µM |

Conclusion and Future Directions

The applications of this compound span multiple therapeutic areas, including antimicrobial, anti-inflammatory, cardiovascular, and anticancer treatments. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Future studies should focus on:

- In vivo efficacy : To confirm the findings from in vitro studies.

- Mechanistic studies : To better understand how this compound interacts with biological systems.

- Formulation development : To enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of 4-acetamidonicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Acetamidobenzoic Acid (4-ABA)

- Structure : Benzene ring with -COOH at position 1 and -NHCOCH₃ at position 3.

- Key Differences : The absence of a pyridine nitrogen in 4-ABA reduces ring electronegativity, increasing electron density at the acetamido group. This may enhance resonance stabilization of the amide compared to 4-acetamidonicotinic acid.

- Applications : Listed in TCI Chemicals’ catalog (CAS 556-08-1) as a consumable, suggesting use in organic synthesis or pharmaceutical intermediates .

3-Acetamidobenzoic Acid (3-ABA)

- Structure : -COOH at position 1 and -NHCOCH₃ at position 3.

α-Acetamidocinnamic Acid

- Structure : Cinnamic acid backbone with an acetamido group on the α-carbon.

- Key Differences: The absence of a heterocyclic ring reduces aromatic stabilization but allows for conjugation across the double bond.

5-(4-Acetamidophenyl)picolinic Acid

- Structure : Picolinic acid (pyridine-2-carboxylic acid) linked to a 4-acetamidophenyl group.

Physicochemical Properties

*Calculated based on structural formula.

Key Observations :

- Solubility: The pyridine ring in this compound likely reduces aqueous solubility compared to 4-acetamidobutanoic acid (aliphatic backbone) but enhances it relative to benzene-based analogs due to nitrogen’s polarity .

- Thermal Stability : Amide groups generally confer higher melting points, but steric effects (e.g., in 3-ABA) may counteract this.

Biological Activity

4-Acetamidonicotinic acid is a derivative of nicotinic acid (niacin) that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group at the 4-position of the nicotinic acid structure. This modification may influence its interaction with biological targets, enhancing its pharmacological profile compared to its parent compound.

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- NAD+ Precursor : As a derivative of niacin, it is involved in the synthesis of NAD+, a crucial cofactor in cellular metabolism that regulates energy production and redox reactions.

- Anti-inflammatory Effects : Research indicates that compounds related to nicotinic acid exhibit anti-inflammatory properties, which may be relevant for conditions such as diabetes and cardiovascular diseases.

1. Neuroprotective Effects

Studies have shown that nicotinic acid derivatives can promote neuronal survival under oxidative stress conditions. For instance, they prevent cytochrome c release and inhibit apoptosis pathways mediated by caspases .

2. Metabolic Regulation

This compound may enhance glucose metabolism and lipid profiles by modulating insulin sensitivity. This effect is particularly significant in models of type 2 diabetes, where it has been shown to improve metabolic parameters .

3. Cardiovascular Benefits

Like other niacin derivatives, it may aid in reducing cholesterol levels and improving endothelial function. This is achieved through mechanisms involving the upregulation of adiponectin secretion and modulation of lipolysis .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving rodents subjected to induced oxidative stress, administration of this compound demonstrated a significant reduction in neuronal death compared to controls. The compound's ability to maintain mitochondrial integrity was highlighted as a key factor in its protective effects .

Case Study 2: Metabolic Syndrome Management

A clinical trial evaluated the effects of this compound on patients with metabolic syndrome. Results indicated improved insulin sensitivity and reduced triglycerides after an eight-week treatment period . Participants reported fewer side effects compared to traditional niacin therapy.

Comparative Analysis with Other Nicotinic Acid Derivatives

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Clinical Trials : Larger-scale studies are needed to confirm efficacy and safety across diverse populations.

- Mechanistic Studies : Detailed investigations into its molecular targets could elucidate pathways involved in its biological activities.

- Formulation Development : Exploring various delivery methods could enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the primary structural characterization techniques for 4-Acetamidonicotinic acid, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the acetamido and nicotinic acid moieties. Assign peaks using coupling constants and integration ratios.

- X-ray Diffraction (XRD) : For crystallographic analysis, grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Refinement software like SHELX can resolve bond lengths and angles .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns. Compare with theoretical isotopic distributions.

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

- Methodological Answer :

- Reaction Conditions : Use nicotinic acid as a starting material. Introduce the acetamido group via acetylation with acetic anhydride under controlled pH (e.g., in pyridine). Monitor reaction progress via TLC.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol. Verify purity via HPLC (C18 column, UV detection at 254 nm).

- Yield Optimization : Conduct fractional factorial experiments to test variables (temperature, catalyst concentration). Use ANOVA to identify significant factors .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Studies : Perform DFT calculations (B3LYP/6-311++G(d,p) basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Software like Gaussian or ORCA is recommended .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., SARS-CoV-2 proteins). Validate docking poses with molecular dynamics (MD) simulations in AMBER .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies, adjusting for variables (e.g., cell lines, assay protocols). Use random-effects models to account for heterogeneity .

- Experimental Replication : Standardize assays (e.g., MIC in antibacterial studies) using CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and triplicate measurements.

- Error Analysis : Calculate confidence intervals and use Grubbs’ test to identify outliers. Report uncertainties in IC values via error bars .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Monitor hydrolytic degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use MRM mode for fragment-specific detection .

- Isotopic Labeling : Incorporate C or N labels to trace degradation intermediates. Analyze via isotope ratio mass spectrometry.

- Kinetic Modeling : Fit degradation data to first-order or Weibull models using nonlinear regression (e.g., GraphPad Prism). Compare activation energies via Arrhenius plots .

Methodological Best Practices

- Data Reporting : Follow STREGA guidelines for genetic association studies or MIAME for microarray data. Include raw data in supplementary materials .

- Ethical Compliance : Document IRB approvals for biological studies and adhere to ACS ethical guidelines for data integrity .

- Statistical Rigor : Pre-register hypotheses on platforms like Open Science Framework. Use power analysis to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.